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Introduction
SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue

Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-

BCL10-MALT1 (CBM) signalosome, which is downstream of the B-cell receptor (BCR) and

Bruton's Tyrosine Kinase (BTK).[2][3] As a critical mediator of nuclear factor kappa B (NF-κB)

signaling, MALT1 is a validated therapeutic target for various B-cell malignancies, including

those with acquired resistance to BTK inhibitors.[2][4] SGR-1505 has demonstrated potent anti-

proliferative activity in both BTK inhibitor-sensitive and -resistant activated B-cell-like diffuse

large B-cell lymphoma (ABC-DLBCL) cell lines.[4][5] Preclinical data have shown its potential

as a monotherapy and in combination with other agents, leading to its advancement into Phase

1 clinical trials for mature B-cell neoplasms.[2][6] This technical guide provides an in-depth

overview of the binding affinity and kinetics of SGR-1505 with MALT1, including detailed

experimental protocols and a summary of its inhibitory activities.

MALT1 Signaling Pathway
The MALT1 protein is a central player in the NF-κB signaling cascade initiated by antigen

receptor stimulation. Upon B-cell receptor activation, a series of upstream events lead to the

formation of the CBM complex, consisting of CARD11 (also known as CARMA1), BCL10, and

MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which is crucial for the

activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB
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(IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases the

NF-κB transcription factor to translocate to the nucleus and activate the expression of genes

involved in cell survival and proliferation. SGR-1505, as an allosteric inhibitor, binds to MALT1

and disrupts its function within this pathway.
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MALT1 Signaling Pathway and Point of Inhibition by SGR-1505.
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Quantitative Data Summary
SGR-1505 demonstrates potent inhibition of MALT1 in biochemical and cell-based assays. The

following tables summarize the key quantitative data for SGR-1505's activity.

Table 1: Biochemical and Cellular Inhibitory Activity of SGR-1505

Assay Type Parameter Value (nM) Cell Line

MALT1 Biochemical

Assay
IC50 1.3 -

BCL10 Cleavage

Assay
IC50 22 OCI-LY10

IL-10 Secretion Assay IC50 36 OCI-LY10

Antiproliferative Assay IC50 71 OCI-LY10

Antiproliferative Assay IC50 57 REC-1

Data sourced from BioWorld.[1]

While specific binding kinetics values (Kd, kon, koff) for SGR-1505 have not been publicly

disclosed, they are typically determined using techniques such as Surface Plasmon

Resonance (SPR).

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for the key experiments used to characterize MALT1 inhibitors like

SGR-1505.

MALT1 Biochemical Assay
This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of compounds

like SGR-1505.
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Compound Preparation: SGR-1505 is serially diluted in DMSO and pre-dispensed into a

384-well plate.

Enzyme Incubation: Recombinant MALT1 protein is added to the wells containing the

compound in an assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium

citrate, 0.005% BSA, 2 mM DTT). The mixture is incubated for a defined period (e.g., 40

minutes) at room temperature to allow for inhibitor binding.

Reaction Initiation: A fluorogenic peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7) is

added to initiate the enzymatic reaction.

Signal Detection: The cleavage of the substrate by MALT1 results in a fluorescent signal,

which is measured over time using a plate reader.

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined

by plotting the percent inhibition against the logarithm of the inhibitor concentration.

BCL10 Cleavage Assay (Cell-Based)
This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity on its natural

substrate, BCL10, within a cellular context.

Cell Culture and Treatment: A suitable cell line with constitutive MALT1 activity (e.g., OCI-

LY10) is cultured and treated with varying concentrations of SGR-1505 for a specified

duration.

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a

membrane. The membrane is then probed with antibodies specific for both full-length and

cleaved BCL10.

Detection and Quantification: The bands corresponding to full-length and cleaved BCL10 are

visualized and quantified.

Data Analysis: The ratio of cleaved to full-length BCL10 is calculated for each inhibitor

concentration, and the IC50 value is determined.
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Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding and dissociation of a small

molecule (analyte) to a protein (ligand) immobilized on a sensor chip.

Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant MALT1 protein is

immobilized onto the chip surface. A reference channel without MALT1 is also prepared for

background subtraction.

Analyte Injection: A series of concentrations of SGR-1505 are injected over the sensor chip

surface at a constant flow rate.

Binding and Dissociation Monitoring: The binding of SGR-1505 to MALT1 is monitored in

real-time as a change in response units (RU). After the association phase, a running buffer is

flowed over the chip to monitor the dissociation of the inhibitor.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1

Langmuir binding) to calculate the association rate constant (kon), the dissociation rate

constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Preclinical Characterization Workflow
The preclinical development of a targeted therapy like SGR-1505 follows a structured workflow

to establish its efficacy and safety profile before advancing to clinical trials.
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Preclinical Characterization Workflow for a MALT1 Inhibitor.

Conclusion
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SGR-1505 is a highly potent, allosteric inhibitor of MALT1 with demonstrated activity in both

biochemical and cellular assays. Its mechanism of action, targeting a key node in the NF-κB

signaling pathway, provides a strong rationale for its development as a therapeutic for B-cell

malignancies. The comprehensive preclinical characterization, encompassing in vitro potency,

binding kinetics, and in vivo efficacy and safety, has supported its progression into clinical

evaluation. Further investigation into its binding kinetics and continued clinical assessment will

be crucial in fully elucidating the therapeutic potential of SGR-1505.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12375048?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

